molecular formula C11H7ClN4O3 B12000717 Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- CAS No. 36987-33-4

Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-

Cat. No.: B12000717
CAS No.: 36987-33-4
M. Wt: 278.65 g/mol
InChI Key: SJFKAZGPHJAMRP-UHFFFAOYSA-N
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Description

Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-: is a chemical compound with the molecular formula C11H7ClN4O3 . It is characterized by the presence of a benzamide group substituted with a 6-chloro-3-pyridazinyl and a 4-nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding .

Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is unique due to the presence of both a nitro and a chloro group on its benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

36987-33-4

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C11H7ClN4O3/c12-9-5-6-10(15-14-9)13-11(17)7-1-3-8(4-2-7)16(18)19/h1-6H,(H,13,15,17)

InChI Key

SJFKAZGPHJAMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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